molecular formula C4H8O2 B3174613 Oxiraneethanol, (2S)- CAS No. 95404-59-4

Oxiraneethanol, (2S)-

Cat. No.: B3174613
CAS No.: 95404-59-4
M. Wt: 88.11 g/mol
InChI Key: AVSUMWIDHQEMPD-BYPYZUCNSA-N
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Description

Oxiraneethanol, (2S)-, also known as (2S)-2-oxiranylethanol, is a chiral epoxide derivative with the molecular formula C₄H₈O₂. Its structure consists of a three-membered oxirane (epoxide) ring attached to an ethanol moiety, with the (2S) configuration denoting the stereochemistry at the second carbon.

Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUMWIDHQEMPD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiraneethanol, (2S)-, can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the treatment of halohydrins with a base, which induces intramolecular cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of oxiraneethanol, (2S)-, often involves the use of ethylene oxide and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .

Chemical Reactions Analysis

Types of Reactions

Oxiraneethanol, (2S)-, undergoes various chemical reactions, including:

    Ring-opening reactions: These reactions can occur under both acidic and basic conditions, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze ring-opening reactions, resulting in the formation of halohydrins.

    Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the oxirane ring, forming glycols or hydroxyethers.

Major Products Formed

    1,2-Glycols: Formed through ring-opening in aqueous medium.

    Hydroxyethers: Formed through ring-opening in the presence of alcohols.

    Halohydrins: Formed through ring-opening with hydrogen halides.

Scientific Research Applications

Oxiraneethanol, (2S)-, has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various chiral molecules and pharmaceuticals.

    Material Science: The compound is involved in the development of new materials, including polymers with tailored properties.

    Biological Studies: It is used in studies related to enzyme mechanisms and metabolic pathways.

    Catalysis: Oxiraneethanol, (2S)-, serves as a catalyst in certain organic reactions, such as the ring-opening of epoxides.

Mechanism of Action

The mechanism of action of oxiraneethanol, (2S)-, primarily involves its high reactivity due to the strained oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved include interactions with nucleophiles, such as hydroxide ions or halide ions, which facilitate the ring-opening process .

Comparison with Similar Compounds

2-[(2R)-Oxiran-2-yl]ethanol (CAS 19098-31-8)

  • Structural Similarity : The (2R)-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry. Both enantiomers exhibit similar physical properties (e.g., boiling point, solubility) but may differ in biological activity or reactivity in chiral environments.
  • However, experimental validation for (2S)-oxiraneethanol is required .

(2S,3S)-3-Phenylglycidol (CAS 104196-23-8)

  • Structural Differences : Incorporates a phenyl group at the 3-position of the oxirane ring and a hydroxymethyl group at the 2-position. This substitution enhances steric bulk and aromatic interactions, making it useful in pharmaceutical intermediates.
  • Reactivity: The phenyl group stabilizes the epoxide ring via resonance, reducing ring-opening reactivity compared to (2S)-oxiraneethanol. This compound is often employed in enantioselective syntheses of β-blockers or antiviral agents .

Oxiraneethanol, 2-methyl (CAS N/A)

  • Structural Features: A methyl substituent at the 2-position of the ethanol chain. This increases hydrophobicity and may alter solubility in polar solvents.
  • Applications : Patent data indicate its use in polymer cross-linking agents, though literature on its biological or toxicological profile is sparse .

(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane (CAS 54910-51-9)

  • Structural Complexity : Features long alkyl chains (decyl and 5-methylhexyl) attached to the oxirane ring. These substituents render the compound highly lipophilic, suitable for surfactant or lipid-based applications.
  • Safety Considerations : Classified for laboratory use only, with handling precautions typical of epoxides (e.g., skin/eye irritation risks) .

Data Tables for Comparative Analysis

Table 1: Key Properties of Oxiraneethanol Derivatives

Compound Name Molecular Formula CAS Number Key Substituents Reactivity Notes
Oxiraneethanol, (2S)- C₄H₈O₂ Not Specified None High epoxide ring reactivity
2-[(2R)-Oxiran-2-yl]ethanol C₄H₈O₂ 19098-31-8 (2R) configuration Similar to (2S)-enantiomer
(2S,3S)-3-Phenylglycidol C₉H₁₀O₂ 104196-23-8 Phenyl, hydroxymethyl Reduced ring-opening reactivity
Oxiraneethanol, 2-methyl C₅H₁₀O₂ Not Specified 2-methyl Increased hydrophobicity

Research Findings and Implications

  • Reactivity Trends: Substituted oxiraneethanols with bulky groups (e.g., phenyl, long alkyl chains) exhibit reduced epoxide ring-opening rates compared to unsubstituted analogs. This impacts their utility in polymerization or drug synthesis .
  • Stereochemical Effects: The (2S) and (2R) enantiomers of oxiraneethanol may display divergent biological activities, necessitating chiral separation techniques for pharmaceutical applications .

Biological Activity

Oxiraneethanol, (2S)-, also known as (S)-2-(2-hydroxyethyl)oxirane, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of Oxiraneethanol, (2S)-, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Oxiraneethanol, (2S)- is characterized by its oxirane ring structure, which is a three-membered cyclic ether. The presence of a hydroxyl group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that Oxiraneethanol exhibits significant antimicrobial properties. A study reported that compounds with similar structures showed inhibition against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL against pathogens such as Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)
OxiraneethanolBacillus cereus0.625
Staphylococcus aureus1.25
Hexane extractProteus vulgaris0.625
MRSA1.25

Anticancer Properties

Oxiraneethanol has been implicated in anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells. Recent studies have highlighted the role of small molecular weight bioactive compounds in cancer therapy, suggesting that Oxiraneethanol could serve as a scaffold for developing novel anticancer agents .

The mechanisms by which Oxiraneethanol exerts its biological effects are not fully elucidated but are believed to involve:

  • Cell Membrane Disruption : Similar compounds have shown the ability to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Studies

Case studies examining the effects of compounds structurally related to Oxiraneethanol have provided insights into its biological activities:

  • Case Study 1 : A study investigated the effects of an oxirane derivative on prostate cancer cells, revealing significant reductions in cell viability and alterations in apoptotic markers .
  • Case Study 2 : Another case study focused on the antimicrobial efficacy of oxirane-containing compounds against multi-drug resistant strains, demonstrating promising results in inhibiting bacterial growth .

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S)-Oxiraneethanol to achieve high enantiomeric purity?

To optimize enantiomeric purity, focus on stereoselective synthesis methods. For example, asymmetric epoxidation of allylic alcohols using Sharpless or Jacobsen catalysts can yield chiral epoxides like (2S)-Oxiraneethanol. Reaction parameters (temperature, solvent polarity, catalyst loading) must be tightly controlled. Post-synthesis purification via chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical .

Q. How can researchers validate the structural identity and stereochemistry of (2S)-Oxiraneethanol?

Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 19F^19F (if fluorinated derivatives exist) spectra to confirm backbone structure and stereochemical assignments .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with authentic standards .
  • Optical rotation : Measure specific rotation ([α]D_D) and compare to literature values for (2S)-configured epoxides .

Q. What safety protocols are essential when handling (2S)-Oxiraneethanol in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation and respiratory hazards .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of (2S)-Oxiraneethanol in ring-opening reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict nucleophilic attack sites during ring-opening. For example:

  • Nucleophile Selectivity : Calculate activation energies for reactions with amines vs. thiols to identify regioselectivity trends.
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on transition states .

Table 1 : Example DFT Results for (2S)-Oxiraneethanol Reactivity

NucleophileΔG‡ (kcal/mol)Preferred Site
NH3_318.5C-1
HSCH3_315.2C-2

Q. How should researchers address contradictions in reported spectral data for (2S)-Oxiraneethanol derivatives?

  • Data Triangulation : Cross-validate NMR chemical shifts and HPLC retention times across multiple studies. Discrepancies may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or impurities .
  • Reproducibility Tests : Replicate synthesis and analysis under standardized conditions (e.g., ICH Q2 guidelines) to isolate experimental variables .

Q. What strategies enhance the stability of (2S)-Oxiraneethanol in aqueous reaction systems?

  • pH Control : Maintain acidic conditions (pH 4–5) to slow epoxide hydrolysis. Buffers like citrate-phosphate are effective .
  • Co-solvents : Add 10–20% THF or acetonitrile to reduce water activity and stabilize the epoxide ring .

Methodological Challenges

Q. How to design experiments for studying the kinetic resolution of (2S)-Oxiraneethanol in enzymatic catalysis?

  • Enzyme Screening : Test lipases (e.g., Candida antarctica Lipase B) or epoxide hydrolases for enantioselective hydrolysis. Monitor reaction progress via chiral GC-MS .
  • Kinetic Parameters : Calculate kcatk_{cat} and KMK_M using Michaelis-Menten plots. Compare enantiomeric excess (ee) at varying enzyme/substrate ratios .

Q. What analytical methods are suitable for quantifying trace impurities in (2S)-Oxiraneethanol?

  • GC-MS with Derivatization : Convert impurities to volatile derivatives (e.g., silylation) for detection at ppm levels .
  • ICP-OES : Detect metal catalysts (e.g., residual Ti from Sharpless conditions) with detection limits <0.1 ppm .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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